molecular formula C17H23N5O B6700496 N-ethyl-6-[2-[(2-methylimidazol-1-yl)methyl]pyrrolidin-1-yl]pyridine-3-carboxamide

N-ethyl-6-[2-[(2-methylimidazol-1-yl)methyl]pyrrolidin-1-yl]pyridine-3-carboxamide

Cat. No.: B6700496
M. Wt: 313.4 g/mol
InChI Key: UKUFVZLEPJSJBC-UHFFFAOYSA-N
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Description

N-ethyl-6-[2-[(2-methylimidazol-1-yl)methyl]pyrrolidin-1-yl]pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyridine ring substituted with an ethyl group, a pyrrolidine ring, and a methylimidazole moiety

Properties

IUPAC Name

N-ethyl-6-[2-[(2-methylimidazol-1-yl)methyl]pyrrolidin-1-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c1-3-18-17(23)14-6-7-16(20-11-14)22-9-4-5-15(22)12-21-10-8-19-13(21)2/h6-8,10-11,15H,3-5,9,12H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUFVZLEPJSJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CN=C(C=C1)N2CCCC2CN3C=CN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-6-[2-[(2-methylimidazol-1-yl)methyl]pyrrolidin-1-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and ammonia.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the pyridine ring.

    Attachment of the Methylimidazole Moiety: The methylimidazole group is attached through a coupling reaction, often using a reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Ethylation: The final step involves the ethylation of the nitrogen atom on the pyridine ring, typically using ethyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-6-[2-[(2-methylimidazol-1-yl)methyl]pyrrolidin-1-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine or pyrrolidine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethyl-6-[2-[(2-methylimidazol-1-yl)methyl]pyrrolidin-1-yl]pyridine-3-carboxylic acid, while reduction may produce N-ethyl-6-[2-[(2-methylimidazol-1-yl)methyl]pyrrolidin-1-yl]pyridine-3-methanol.

Scientific Research Applications

N-ethyl-6-[2-[(2-methylimidazol-1-yl)methyl]pyrrolidin-1-yl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-ethyl-6-[2-[(2-methylimidazol-1-yl)methyl]pyrrolidin-1-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-6-[2-[(2-methylimidazol-1-yl)methyl]pyrrolidin-1-yl]pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

    N-ethyl-6-[2-[(2-methylimidazol-1-yl)methyl]pyrrolidin-1-yl]pyridine-3-methanol: Similar structure but with a hydroxyl group instead of a carboxamide.

    N-ethyl-6-[2-[(2-methylimidazol-1-yl)methyl]pyrrolidin-1-yl]pyridine-3-nitrile: Similar structure but with a nitrile group instead of a carboxamide.

Uniqueness

N-ethyl-6-[2-[(2-methylimidazol-1-yl)methyl]pyrrolidin-1-yl]pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyridine, pyrrolidine, and methylimidazole moieties allows for diverse interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

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